Cas no 2168158-47-0 (ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate)

Ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a bifunctional thiazole-thiazole scaffold, which is of significant interest in medicinal and agrochemical research. Its structural motif combines a 1,3-thiazole core with a 1,2-thiazole substituent, offering versatile reactivity for further derivatization. The presence of an ethyl ester group enhances solubility and facilitates synthetic modifications, while the amino group provides a handle for functionalization via amidation or condensation reactions. This compound is particularly valuable as a building block in the synthesis of biologically active molecules, including potential kinase inhibitors and antimicrobial agents. Its well-defined crystalline form ensures consistent purity, making it suitable for high-precision applications in drug discovery and development.
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate structure
2168158-47-0 structure
商品名:ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
CAS番号:2168158-47-0
MF:C9H9N3O2S2
メガワット:255.316658735275
CID:6154826
PubChem ID:165484615

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
    • EN300-1458418
    • 2168158-47-0
    • インチ: 1S/C9H9N3O2S2/c1-2-14-8(13)6-7(16-9(10)12-6)5-3-11-15-4-5/h3-4H,2H2,1H3,(H2,10,12)
    • InChIKey: GTXVRSMISWDBKI-UHFFFAOYSA-N
    • ほほえんだ: S1C(N)=NC(C(=O)OCC)=C1C1C=NSC=1

計算された属性

  • せいみつぶんしりょう: 255.01361889g/mol
  • どういたいしつりょう: 255.01361889g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 135Ų

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1458418-5000mg
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
5000mg
$5949.0 2023-09-29
Enamine
EN300-1458418-2500mg
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
2500mg
$4019.0 2023-09-29
Enamine
EN300-1458418-500mg
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
500mg
$1968.0 2023-09-29
Enamine
EN300-1458418-50mg
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
50mg
$1723.0 2023-09-29
Enamine
EN300-1458418-1.0g
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
1g
$0.0 2023-06-06
Enamine
EN300-1458418-250mg
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
250mg
$1887.0 2023-09-29
Enamine
EN300-1458418-1000mg
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
1000mg
$2050.0 2023-09-29
Enamine
EN300-1458418-100mg
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
100mg
$1804.0 2023-09-29
Enamine
EN300-1458418-10000mg
ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
2168158-47-0
10000mg
$8819.0 2023-09-29

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate 関連文献

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylateに関する追加情報

Introduction to Ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate (CAS No. 2168158-47-0)

Ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate, identified by its CAS number 2168158-47-0, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic compound features a unique structural framework that has garnered attention for its potential biological activities and applications in drug discovery. The molecular structure consists of multiple nitrogen-containing rings, including thiazole and thiazoline moieties, which are known for their role in various pharmacological mechanisms.

The compound's chemical name highlights several key functional groups and substituents that contribute to its distinct properties. The presence of an amino group at the 2-position and a carboxylate ester at the 4-position of the thiazole ring suggests possible interactions with biological targets such as enzymes and receptors. Additionally, the 1,2-thiazol-4-yl moiety introduces further complexity, potentially influencing the compound's solubility, stability, and bioavailability.

Recent research in medicinal chemistry has demonstrated the importance of heterocyclic compounds in developing novel therapeutic agents. The structural motif of ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate aligns with this trend, as it combines elements known to exhibit pharmacological activity. For instance, thiazole derivatives have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in this compound may confer unique advantages in modulating biological pathways relevant to these conditions.

In vitro studies have begun to explore the potential of ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate as a lead compound for drug development. Initial experiments suggest that it may interact with target proteins in ways that could lead to therapeutic effects. For example, its ability to bind to enzymes or receptors might be exploited to inhibit or activate specific biological processes. These interactions are critical for understanding how the compound functions at a molecular level and for identifying potential applications.

The synthesis of ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate involves multi-step organic reactions that require careful optimization. The introduction of the thiazoline ring and the ester functionality demands precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds more efficiently, which is essential for both academic research and industrial applications.

The pharmacokinetic properties of ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate are also of great interest. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the compound's effectiveness and safety profile. Researchers are investigating how the structural features of this compound influence its ADME properties, with the aim of improving its bioavailability and reducing potential side effects.

One area of active investigation is the use of computational modeling to predict how ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate interacts with biological targets. Molecular docking studies can provide insights into binding affinities and preferred orientations within active sites. These predictions help guide experimental efforts by identifying promising leads for further optimization. Additionally, computational methods can simulate metabolic pathways to assess how the compound might be processed within an organism.

The potential applications of ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate extend beyond traditional pharmaceuticals. Its unique structural properties make it a valuable scaffold for designing novel materials with specialized functions. For example, derivatives of this compound could be explored for use in drug delivery systems or as components in biodegradable polymers. Such applications highlight the versatility of heterocyclic chemistry in addressing diverse challenges across multiple disciplines.

As research continues to uncover new biological activities and synthetic strategies for ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate (CAS No. 2168158-47), its significance in pharmaceutical chemistry is likely to grow. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible benefits for patients worldwide. The ongoing exploration of this compound underscores the dynamic nature of chemical research and its potential to drive innovation in medicine.

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